N-(methylcarbamothioyl)-3,4-dihydroisoquinoline-2(1H)-carboximidamide
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Overview
Description
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dihydroisoquinoline ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA typically involves the following steps:
N-Alkylation of 3,4-Dihydroisoquinoline: The initial step involves the N-alkylation of 3,4-dihydroisoquinoline derivatives.
Formation of Iminium Intermediate: The N-alkylated product is then subjected to oxidation to form an iminium intermediate.
Cyclization and Thiourea Formation: The iminium intermediate undergoes cyclization in the presence of thiourea to form the final product, N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium group back to the amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the amine.
Scientific Research Applications
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This is often mediated through the formation of hydrogen bonds and hydrophobic interactions with the active site of the target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a simpler ring system.
Indole Derivatives: Compounds like indole-3-acetic acid share similar biological activities.
Uniqueness
N-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL(IMINO)METHYL]-N’-METHYLTHIOUREA is unique due to its combination of a dihydroisoquinoline ring with a thiourea moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N4S |
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Molecular Weight |
248.35 g/mol |
IUPAC Name |
(1E)-1-[amino(3,4-dihydro-1H-isoquinolin-2-yl)methylidene]-3-methylthiourea |
InChI |
InChI=1S/C12H16N4S/c1-14-12(17)15-11(13)16-7-6-9-4-2-3-5-10(9)8-16/h2-5H,6-8H2,1H3,(H3,13,14,15,17) |
InChI Key |
BDXQJYYKEWIZJE-UHFFFAOYSA-N |
Isomeric SMILES |
CNC(=S)/N=C(\N)/N1CCC2=CC=CC=C2C1 |
Canonical SMILES |
CNC(=S)N=C(N)N1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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